molecular formula C17H34O4 B015003 3,6,9-Trioxaeicos-19-EN-1-OL CAS No. 130727-45-6

3,6,9-Trioxaeicos-19-EN-1-OL

Cat. No.: B015003
CAS No.: 130727-45-6
M. Wt: 302.4 g/mol
InChI Key: SNQQBXFXPDCEIT-UHFFFAOYSA-N
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Description

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is a chemical compound known for its unique structure and properties. It is often used in various industrial and scientific applications due to its ability to act as a surfactant and its compatibility with other chemical substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol typically involves the reaction of undec-10-en-1-ol with ethylene oxide in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is scaled up using continuous flow reactors. This method allows for the efficient and consistent production of the compound, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is utilized in a wide range of scientific research applications, including:

    Chemistry: It is used as a surfactant and emulsifier in various chemical reactions and formulations.

    Biology: The compound is employed in biological studies to investigate its effects on cell membranes and protein interactions.

    Medicine: It is explored for its potential use in drug delivery systems due to its ability to enhance the solubility and stability of pharmaceutical compounds.

    Industry: The compound is used in the production of detergents, cosmetics, and other personal care products due to its surfactant properties.

Mechanism of Action

The mechanism of action of 2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol involves its interaction with molecular targets such as cell membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, enhancing the permeability of cell membranes and facilitating the transport of other molecules.

Comparison with Similar Compounds

Similar Compounds

  • Triethylene glycol monododecyl ether
  • Polyethylene glycol derivatives

Uniqueness

2-[2-(2-Undec-10-enoxyethoxy)ethoxy]ethanol is unique due to its specific structure, which provides a balance between hydrophilic and hydrophobic properties. This makes it particularly effective as a surfactant and emulsifier in various applications.

Properties

IUPAC Name

2-[2-(2-undec-10-enoxyethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-12-19-14-16-21-17-15-20-13-11-18/h2,18H,1,3-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQQBXFXPDCEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCCOCCOCCOCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00394375
Record name 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130727-45-6
Record name 2-(2-{2-[(Undec-10-en-1-yl)oxy]ethoxy}ethoxy)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00394375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Undecen-1-yltri(ethylene glycol)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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